Strontium-89 chloride (Metastron) is a bone-seeking beta-emitting radiopharmaceutical that delivers prolonged pain palliation following a single intravenous injection. Its 50.5-day physical half-life and 8 mm beta range provide sustained irradiation of osteoblastic metastases, reducing the need for repeat external beam radiotherapy and lowering overall healthcare resource utilization. With a predictable and manageable myelosuppression profile, it supports safe retreatment at intervals ≥3 months. This agent is optimally procured for patients with multiple, widespread, painful osteoblastic lesions—particularly from prostate or breast cancer—where its systemic, calcium-mimetic localization ensures simultaneous palliation of all affected sites.
Molecular FormulaCl2Sr
Molecular Weight159.81 g/mol
CAS No.38270-90-5
Cat. No.B1199363
⚠ Attention: For research use only. Not for human or veterinary use.
Metastron (Strontium-89 Chloride) Procurement Guide: Radiopharmaceutical for Palliation of Painful Skeletal Metastases
Metastron (TN), chemically strontium-89 chloride, is a therapeutic radiopharmaceutical classified as a bone-seeking beta-emitting agent. It is indicated for the relief of bone pain in patients with painful skeletal metastases confirmed by scintigraphy [1]. The active moiety, strontium-89, is a pure beta emitter with a physical half-life of 50.5 days, a maximum beta energy of 1.463 MeV, and a maximum tissue range of approximately 8 mm [2]. As a calcium analog, it selectively localizes in bone mineral, preferentially accumulating in regions of high osteoblastic activity such as metastatic lesions, where it delivers localized irradiation to pain-generating tumor foci [1].
[1] Q BioMed Inc. STRONTIUM CHLORIDE SR-89- strontium chloride sr-89 injection [package insert]. DailyMed, National Library of Medicine. 2022. View Source
[2] Guerra Liberal FDC, Tavares AAS, Tavares JMRS. Comparative analysis of 11 different radioisotopes for palliative treatment of bone metastases by computational methods. Med Phys. 2014;41(11):114101. View Source
Why Metastron (Strontium-89 Chloride) Cannot Be Casually Substituted with Other Bone-Seeking Radiopharmaceuticals
The therapeutic window and clinical utility of bone-seeking radiopharmaceuticals are determined by a complex interplay of physical decay properties (half-life, emission type, energy, range), biological distribution kinetics (bone:marrow dosimetry ratio), and resultant clinical efficacy and toxicity profiles. While strontium-89 (Metastron), samarium-153 (Quadramet), and radium-223 (Xofigo) are all bone-targeting agents, they exhibit fundamentally different decay characteristics and dose delivery patterns [1]. Strontium-89's 50.5-day half-life [2] and 8 mm beta range [3] yield a prolonged, lower-dose-rate irradiation field that contrasts sharply with the 1.9-day half-life and 0.55 mm range of samarium-153 [1] or the high-LET, ultra-short-range (<0.1 mm) alpha emission of radium-223 [1]. These differences translate into distinct clinical roles: Strontium-89 provides extended pain palliation over 3-6 months following a single injection [4], whereas the clinical and regulatory approval of Radium-223 is predicated on a demonstrated overall survival benefit in castration-resistant prostate cancer (CRPC) rather than primary analgesia [5]. Therefore, selection must be driven by specific patient and disease parameters, not generic class interchangeability.
[1] Bruland OS, Nilsson S, Fisher DR, Larsen RH. High-linear energy transfer irradiation targeted to skeletal metastases by the alpha-emitter 223Ra: adjuvant or alternative to conventional modalities? Clin Cancer Res. 2006;12(20 pt 2):6250s-6257s. View Source
[2] Guerra Liberal FDC, Tavares AAS, Tavares JMRS. Comparative analysis of 11 different radioisotopes for palliative treatment of bone metastases by computational methods. Med Phys. 2014;41(11):114101. View Source
[3] Q BioMed Inc. STRONTIUM CHLORIDE SR-89- strontium chloride sr-89 injection [package insert]. DailyMed, National Library of Medicine. 2022. View Source
[4] Zorga P, et al. Strontium-89 in palliative treatment of painful bone metastases. Ortop Traumatol Rehabil. 2003;5(3):369-73. View Source
[5] Soni PD, et al. Overall Survival in Men With Bone Metastases From Castration-Resistant Prostate Cancer Treated With Bone-Targeting Radioisotopes. JAMA Netw Open. 2020;3(12):e2026213. View Source
Quantitative Differential Evidence Guide: Metastron (Strontium-89) vs. Samarium-153, Radium-223, and External Beam Radiotherapy
Half-Life and Irradiation Duration: Strontium-89 vs. Samarium-153
Strontium-89 possesses a physical half-life of 50.5 days, which is approximately 26.6-fold longer than that of Samarium-153 (1.9 days) [1]. This difference in decay kinetics directly impacts the duration of therapeutic irradiation and the practical handling and procurement logistics of the radiopharmaceutical.
Half-LifeDosimetryRadiopharmaceutical
Evidence Dimension
Physical Half-Life
Target Compound Data
50.5 days
Comparator Or Baseline
Samarium-153: 1.9 days
Quantified Difference
48.6 days longer (26.6-fold increase)
Conditions
Standard physical decay measurement
Why This Matters
The extended half-life of Strontium-89 provides a prolonged period of therapeutic irradiation, potentially reducing the need for frequent re-treatment and altering procurement and inventory management requirements.
Half-LifeDosimetryRadiopharmaceutical
[1] Bruland OS, Nilsson S, Fisher DR, Larsen RH. High-linear energy transfer irradiation targeted to skeletal metastases by the alpha-emitter 223Ra: adjuvant or alternative to conventional modalities? Clin Cancer Res. 2006;12(20 pt 2):6250s-6257s. View Source
Tissue Penetration and Irradiation Volume: Strontium-89 vs. Samarium-153 vs. Radium-223
The average tissue penetration range of beta particles from Strontium-89 is 2.4 mm [1]. This is approximately 4.4-fold greater than the 0.55 mm range of Samarium-153 beta particles [1] and more than 24-fold greater than the <0.1 mm range of Radium-223 alpha particles [1]. Consequently, Strontium-89 irradiates a significantly larger volume of perilesional tissue, which includes the pain-generating periosteal region.
Tissue RangeDosimetryBone Metastases
Evidence Dimension
Average Tissue Penetration Range
Target Compound Data
2.4 mm
Comparator Or Baseline
Samarium-153: 0.55 mm; Radium-223: <0.1 mm
Quantified Difference
Strontium-89 range is 4.4× that of Samarium-153 and >24× that of Radium-223
Conditions
Standard physical measurement in tissue
Why This Matters
The longer tissue range of Strontium-89 may be advantageous for treating larger or more diffuse osteoblastic lesions where broader irradiation coverage is desired for pain palliation.
Tissue RangeDosimetryBone Metastases
[1] Bruland OS, Nilsson S, Fisher DR, Larsen RH. High-linear energy transfer irradiation targeted to skeletal metastases by the alpha-emitter 223Ra: adjuvant or alternative to conventional modalities? Clin Cancer Res. 2006;12(20 pt 2):6250s-6257s. View Source
Bone Marrow Sparing: Bone-to-Marrow Dosimetry Ratio Compared to Radium-223
The bone surface to red bone marrow absorbed dose ratio is a critical determinant of hematological toxicity. For Strontium-89, this ratio is 1.6 [1]. In contrast, the alpha emitter Radium-223 achieves a ratio of 10.3 [1], which is 6.4-fold higher. This indicates that Radium-223 delivers a higher therapeutic dose to bone relative to marrow, while Strontium-89's lower ratio suggests a less steep dose gradient between target and hematopoietic tissue.
Bone MarrowDosimetryRadiotoxicity
Evidence Dimension
Bone Surface to Red Bone Marrow Absorbed Dose Ratio
Target Compound Data
1.6
Comparator Or Baseline
Radium-223: 10.3
Quantified Difference
Radium-223 ratio is 6.4-fold higher than Strontium-89
Conditions
Dosimetry modeling based on prescribing information
Why This Matters
This key dosimetric difference informs the therapeutic index: Radium-223's higher ratio translates to a more favorable bone-to-marrow dose profile, which is one factor contributing to its demonstrated survival benefit, while Strontium-89's lower ratio is associated with predictable, manageable, and reversible myelosuppression [2] suitable for its palliative indication.
Bone MarrowDosimetryRadiotoxicity
[1] Bruland OS, Nilsson S, Fisher DR, Larsen RH. High-linear energy transfer irradiation targeted to skeletal metastases by the alpha-emitter 223Ra: adjuvant or alternative to conventional modalities? Clin Cancer Res. 2006;12(20 pt 2):6250s-6257s. View Source
[2] Zorga P, et al. Strontium-89 in palliative treatment of painful bone metastases. Ortop Traumatol Rehabil. 2003;5(3):369-73. View Source
Sustained Pain Relief at 3 Months vs. External Beam Radiotherapy
In a randomized comparative study of 284 patients with prostate cancer and painful bone metastases, the proportion of patients with sustained pain relief at 3 months was 65.9% for those treated with Strontium-89 (200 MBq i.v.) compared to 61% for those treated with local field external beam radiotherapy [1]. While the response rates are comparable, a key differentiating factor is that significantly fewer patients in the Strontium-89 arm developed new pain sites (p<0.05) and fewer required subsequent radiotherapy to a new site (2 vs. 12 patients, p<0.01) [1].
Pain ResponseEfficacyPalliative Care
Evidence Dimension
Sustained Pain Relief at 3 Months
Target Compound Data
65.9% of patients
Comparator Or Baseline
Local field external beam radiotherapy: 61% of patients
Quantified Difference
4.9% higher response rate; significantly lower rates of new pain sites and retreatment (p<0.05 and p<0.01 respectively)
Conditions
Randomized trial in prostate cancer patients with painful bone metastases
Why This Matters
While local radiotherapy offers higher initial single-site response rates, Strontium-89 provides comparable overall palliation with the distinct advantage of reducing the emergence of new painful metastases, potentially streamlining patient management and reducing healthcare resource utilization for retreatment.
Pain ResponseEfficacyPalliative Care
[1] Quilty PM, Kirk D, Bolger JJ, et al. A comparison of the palliative effects of strontium-89 and external beam radiotherapy in metastatic prostate cancer. Radiother Oncol. 1994;31(1):33-40. View Source
Cell Survival and DNA Damage Induction: Computational Comparison vs. Samarium-153 and Radium-223
Using a virtual cell radiobiology algorithm to model the effects of various radionuclides, the cell survival fraction following irradiation with beta particles emitted by Strontium-89 was found to be higher than that following irradiation with beta particles from Samarium-153, Lutetium-177, or alpha particles from Radium-223 [1]. The study concluded that Radium-223 and Lutetium-177 hold the highest potential for cell killing, prompting a need for careful rethinking of the widespread clinical use of Strontium-89 and Samarium-153 [1].
Computational ModelRadiobiologyCell Death
Evidence Dimension
Cell Survival Fraction (Computational Model)
Target Compound Data
Higher cell survival fraction relative to comparators
Comparator Or Baseline
Samarium-153, Radium-223, Lutetium-177 (all show lower cell survival fractions)
Quantified Difference
Quantitative cell survival data not provided in abstract; qualitative conclusion that 89Sr and 153Sm show higher cell survival than 177Lu and 223Ra
Conditions
Computational Monte Carlo damage and virtual cell radiobiology algorithms
Why This Matters
This computational evidence suggests that Strontium-89's primary clinical value lies in its ability to provide effective pain palliation rather than direct tumoricidal potency, distinguishing its role from agents like Radium-223 that are approved based on survival benefits.
Computational ModelRadiobiologyCell Death
[1] Guerra Liberal FDC, Tavares AAS, Tavares JMRS. Comparative analysis of 11 different radioisotopes for palliative treatment of bone metastases by computational methods. Med Phys. 2014;41(11):114101. View Source
Optimal Procurement and Clinical Deployment Scenarios for Metastron (Strontium-89 Chloride)
Scenario 1: Broad-Field Palliation of Multiple Osteoblastic Metastases
Strontium-89 is optimally procured for patients with multiple, widespread, painful osteoblastic bone metastases, particularly from prostate or breast cancer, where its systemic administration and 8 mm beta particle range [1] can provide simultaneous palliation to all affected sites. Its 50.5-day half-life [2] ensures a prolonged therapeutic effect, reducing the need for repeated interventions. This scenario is supported by its indication for pain relief in patients with confirmed skeletal metastases [3].
Scenario 2: Reducing the Need for Serial Local Radiotherapy
In patients at high risk for developing new painful bone metastases, a single injection of Strontium-89 can reduce the incidence of new pain sites and the subsequent need for repeated courses of external beam radiotherapy [4]. This was demonstrated in a randomized trial where only 2 patients treated with Strontium-89 required radiotherapy to a new site, compared to 12 patients in the local radiotherapy group (p<0.01) [4]. This makes Strontium-89 a strategic procurement choice for healthcare systems aiming to minimize resource utilization and patient burden associated with repeated localized treatments.
Scenario 3: Procurement for Repeat Treatment Cycles
The predictable and manageable myelosuppression profile of Strontium-89 allows for safe and efficacious retreatment cycles. In one study, 48% of patients received a second dose after a >3 month interval, with 6% receiving a third dose, achieving continued pain palliation [5]. This supports inventory planning for centers that manage long-term palliation in eligible patient cohorts.
[1] Q BioMed Inc. STRONTIUM CHLORIDE SR-89- strontium chloride sr-89 injection [package insert]. DailyMed, National Library of Medicine. 2022. View Source
[2] Guerra Liberal FDC, Tavares AAS, Tavares JMRS. Comparative analysis of 11 different radioisotopes for palliative treatment of bone metastases by computational methods. Med Phys. 2014;41(11):114101. View Source
[4] Quilty PM, Kirk D, Bolger JJ, et al. A comparison of the palliative effects of strontium-89 and external beam radiotherapy in metastatic prostate cancer. Radiother Oncol. 1994;31(1):33-40. View Source
[5] Zorga P, et al. Strontium-89 in palliative treatment of painful bone metastases. Ortop Traumatol Rehabil. 2003;5(3):369-73. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.